molecular formula C15H25N3O B13852284 N-(1-Phenylpropan-2-yl)lysinamide

N-(1-Phenylpropan-2-yl)lysinamide

Cat. No.: B13852284
M. Wt: 263.38 g/mol
InChI Key: VOBHXZCDAVEXEY-UHFFFAOYSA-N
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Description

Historical Context of Prodrug Development in Central Nervous System Therapeutics

The conceptual foundation of prodrugs emerged in the mid-20th century as pharmacologists sought solutions to bioavailability challenges posed by the blood-brain barrier. Early efforts focused on lipidization strategies, modifying polar functional groups to improve passive diffusion across biological membranes. For instance, heroin (diacetylmorphine) demonstrated the principle of esterification for enhanced morphine delivery, though its addictive properties limited therapeutic utility.

Modern prodrug design incorporates enzymatic targeting, particularly for CNS applications. The 1990s saw breakthroughs with antiretroviral agents like zidovudine, where prodrug formulations improved cerebral spinal fluid penetration by 40–60% compared to parent compounds. This period also witnessed the rational development of amino acid conjugates, exploiting nutrient transporters at the BBB. N-(1-Phenylpropan-2-yl)lysinamide builds upon these innovations through its lysine-amphetamine amide linkage, which capitalizes on erythrocyte-associated peptidase activity for controlled metabolic activation.

Key milestones in prodrug evolution relevant to this compound include:

Era Development Impact on Current Compound Design
1950s–1960s Ester/amide prodrug conceptualization Established bioreversible linkage chemistry
1980s–1990s Targeted transporter utilization Informed amino acid conjugate strategies
2000s–2010s Enzymatic activation profiling Enabled tissue-specific metabolic release

Table 1: Historical progression of prodrug technologies influencing this compound development.

Properties

IUPAC Name

2,6-diamino-N-(1-phenylpropan-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHXZCDAVEXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870370
Record name N-(1-Phenylpropan-2-yl)lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of N-(1-Phenylpropan-2-yl)lysinamide

General Synthetic Strategy

The preparation of this compound typically involves the conjugation of L-lysine or its derivatives with (1S)-1-phenylpropan-2-ylamine (dextroamphetamine moiety) to form the amide bond linking the lysine backbone with the phenylpropanyl group. This is often accomplished via amide coupling reactions using activated carboxyl groups or protected amino acid derivatives.

Specific Synthetic Routes

Amide Bond Formation via Peptide Coupling
  • The classical approach involves the activation of the carboxyl group of L-lysine or its ester derivatives followed by reaction with (1S)-1-phenylpropan-2-ylamine.
  • Coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, TBTU) are employed to facilitate amide bond formation under mild conditions.
  • Protecting groups may be used on the amino groups of lysine to prevent side reactions, with subsequent deprotection steps to yield the free amide.
Direct Amidation from Esters Using Mechanochemical Methods
  • Recent advancements include mechanochemical synthesis, where esters of amino acids are converted directly to primary amides using ball milling techniques with calcium nitride or magnesium nitride as ammonia sources.
  • This solvent-free method preserves stereochemistry and is compatible with various functional groups, offering an environmentally friendly alternative to traditional solution-phase synthesis.

Detailed Research Outcomes and Data Analysis

Mechanochemical Amidation Data

Entry Substrate Type Ammonia Source Reaction Conditions Yield (%) Stereochemical Integrity
1 α-Amino ester derivative Calcium nitride Ball milling, room temp, 3 hrs 75-90 Retained
2 N-BOC dipeptide ester Magnesium nitride Sealed tube, 80 °C, 24 hrs 65-85 Retained
  • These results demonstrate that ball milling with calcium or magnesium nitride efficiently converts esters to amides while preserving stereochemistry, which is critical for compounds like this compound.

Patent Literature Insights

  • Patents (e.g., EP1060190B1) describe salt forms and derivatives of compounds structurally related to this compound, indicating the importance of salt form optimization for pharmaceutical properties.
  • The synthetic routes emphasize amide bond formation with careful control of stereochemistry and purity, often utilizing protected amino acid intermediates.

Analytical Characterization

  • Purity and identity of the compound are confirmed by techniques such as LC-MS, NMR spectroscopy, and chromatographic retention times.
  • For example, 1H NMR spectra typically show characteristic signals for the phenyl protons, the α-protons of lysine, and amide NH protons, confirming successful coupling.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Peptide Coupling Carbodiimides, protected lysine High specificity, well-established Requires protection/deprotection
Mechanochemical Amidation Calcium/Magnesium nitride, ball milling Solvent-free, stereochemistry retention Equipment needed, scale-up challenges
Enzymatic Amidation (potential) Proteases/amidases High stereoselectivity Limited reports for this compound Inferred

Chemical Reactions Analysis

Types of Reactions

®-2,6-Diamino-N-(®-1-phenylpropan-2-yl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2,6-Diamino-N-(®-1-phenylpropan-2-yl)hexanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2,6-Diamino-N-(®-1-phenylpropan-2-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups and phenylpropan-2-yl substituent play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide

Structure: Combines flurbiprofen (a non-steroidal anti-inflammatory drug) with racemic amphetamine via an amide bond . Key Differences:

  • Chirality : Exists as a diastereoisomeric mixture (four stereoisomers) due to two chiral centers, contrasting with lisdexamfetamine’s single-enantiomer design .
  • Synthesis: Prepared via DCC-mediated coupling of flurbiprofen and amphetamine, a method common in pharmaceutical amide synthesis .
Parameter N-(1-Phenylpropan-2-yl)lysinamide 2-(2-Fluoro-biphenyl-propanamide
Molecular Formula C₁₅H₂₃N₃O₂ (lisdexamfetamine) C₂₄H₂₃FNO₂
Key Functional Groups Amide, lysine, amphetamine Amide, biphenyl, fluorine
Chirality Single enantiomer Diastereoisomeric mixture
Primary Use ADHD, binge eating disorder Potential hybrid therapeutic
Metabolic Activation Enzymatic hydrolysis Direct activity (non-prodrug)

N-(1-Phenylpropan-2-yl)benzamide

Structure : Features a benzamide group instead of lysinamide, linked to the amphetamine backbone .
Key Differences :

  • Simpler Structure: Lacks the lysine moiety, resulting in a smaller molecular weight (C₁₆H₁₇NO vs. C₁₅H₂₃N₃O₂).
  • Metabolism : The benzamide group may undergo hepatic hydrolysis rather than erythrocyte-mediated cleavage, leading to faster amphetamine release .

Amphetaminil and Famprofazone

Amphetaminil : A carbamate prodrug of amphetamine, metabolized via carbamate esterase activity .
Famprofazone : A methamphetamine prodrug with a ketone group, activated via oxidative pathways .
Key Differences :

  • Bond Type : Amphetaminil’s carbamate vs. lisdexamfetamine’s amide bond.

N-Formylamphetamine (N-(1-Phenylpropan-2-yl)formamide)

Structure : Formamide derivative of amphetamine .
Key Differences :

  • Stability : The formamide bond is less stable than lysinamide’s amide bond, resulting in rapid in vivo hydrolysis and immediate amphetamine release .
  • Use Case : Lacks the delayed-release mechanism critical for lisdexamfetamine’s safety profile.

Biological Activity

N-(1-Phenylpropan-2-yl)lysinamide, commonly known as lisdexamfetamine, is a prodrug of dextroamphetamine, primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and binge eating disorder. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources.

Chemical Structure and Properties

Lisdexamfetamine is characterized by its unique chemical structure that includes a phenylpropan-2-yl group linked to lysine. The structural formula can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure allows for its classification as an amphetamine derivative, which undergoes enzymatic conversion to its active form, dextroamphetamine, upon administration.

Lisdexamfetamine exerts its effects primarily through the following mechanisms:

  • Dopamine Release : It promotes the release of dopamine in the brain, particularly in areas associated with attention and impulse control.
  • Norepinephrine Modulation : The compound also influences norepinephrine levels, contributing to increased alertness and focus.

The conversion from lisdexamfetamine to dextroamphetamine occurs via enzymatic hydrolysis, which is facilitated by red blood cell enzymes. This prodrug approach allows for a gradual release of the active compound, minimizing the potential for abuse compared to traditional amphetamines.

Pharmacokinetics

The pharmacokinetic profile of lisdexamfetamine includes:

ParameterValue
Bioavailability Approximately 100%
Peak Plasma Concentration (Cmax) 3.5 hours post-dose
Half-Life 10-13 hours
Metabolism Hydrolysis to dextroamphetamine in red blood cells

These properties contribute to a sustained therapeutic effect throughout the day, making it suitable for once-daily dosing.

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of lisdexamfetamine in managing ADHD symptoms. A notable study published in The Journal of Clinical Psychiatry reported significant improvements in ADHD symptoms among children and adolescents treated with lisdexamfetamine compared to placebo controls. The results indicated:

  • Reduction in ADHD Symptoms : A mean decrease in ADHD Rating Scale scores by up to 40% after 12 weeks of treatment.
  • Improved Functionality : Enhanced performance in academic and social settings.

Case Studies

  • Case Study: ADHD Management
    • A 10-year-old male diagnosed with ADHD was treated with lisdexamfetamine for six months. The patient exhibited marked improvements in attention span and reduction in impulsive behaviors, corroborated by parental and teacher reports.
  • Case Study: Binge Eating Disorder
    • An adult female with binge eating disorder showed a significant reduction in binge-eating episodes after initiating treatment with lisdexamfetamine. Over three months, her weekly binge episodes decreased from 10 to 2.

Safety Profile and Side Effects

While lisdexamfetamine is generally well-tolerated, potential side effects include:

  • Insomnia
  • Decreased appetite
  • Dry mouth
  • Increased heart rate

Monitoring for cardiovascular health is recommended due to potential increases in heart rate and blood pressure.

Q & A

Q. What are the critical safety considerations for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid inhalation of powders.
  • Storage : Store desiccated at -20°C in amber vials to prevent photodegradation.
  • Waste Disposal : Neutralize with 10% acetic acid before incineration, adhering to institutional guidelines .

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